3-(4-Tert-butylphenyl)-3-oxopropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-tert-butylphenyl precursor with a compound containing the 3-oxopropanenitrile moiety. The exact method would depend on the available starting materials and the desired conditions for the reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy or X-ray crystallography could be used to determine the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the nitrile and carbonyl groups suggest that it might undergo reactions typical of these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Mass Spectrometry Application
3-(4-Tert-butylphenyl)-3-oxopropanenitrile has been utilized in mass spectrometry. Specifically, a derivative, 2-[(2E)-3-(4-Tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), serves as an excellent nonprotic matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS). DCTB is particularly effective for labile compounds like substituted fullerenes, functioning mainly as an electron transfer agent to produce radical anions or cations. Its low onset of ion production facilitates the analysis of various compounds, including coordination compounds, organometallics, and conjugated organic compounds (Ulmer et al., 2000).
Synthesis of Heterocycles
Another significant application is in the synthesis of heterocycles. Manganese(III) acetate-based oxidative cyclizations of 3-oxopropanenitriles have been used to synthesize 4,5-dihydrofuran-3-carbonitriles. These cyclizations, involving various 3-oxopropanenitriles and substituted alkenes, lead to the production of dihydrofuran derivatives in good yields. This method indicates the potential of this compound in complex organic syntheses (Yılmaz et al., 2005).
Antimicrobial and Antioxidative Activities
Further research highlights the antimicrobial and antioxidative properties of compounds derived from this compound. New heterocyclic compounds, such as 3-(4-tertbutylphenyl)-5-cyclopropyl-4H-1,2,4-triazole derivatives, have been synthesized and shown to exhibit significant antioxidant and antimicrobial activities. This suggests a potential role in pharmaceutical and medicinal chemistry (Yildirim, 2020).
Optical Applications
Additionally, derivatives of this compound have been used in the field of optics. For instance, 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, a derivative, shows promise in second-order harmonic generation (SHG) applications. It exhibits a powder SHG efficiency ten times that of urea, demonstrating its potential in nonlinear optics (Kagawa et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZFEKFWLCDIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366222 | |
Record name | 3-(4-tert-butylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39528-62-6 | |
Record name | 4-(1,1-Dimethylethyl)-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39528-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-tert-butylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.